4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
Historical Development of Pyrrolo[2,3-b]pyridine Chemistry
The pyrrolo[2,3-b]pyridine scaffold emerged as a critical heterocyclic system following the isolation of pyridine derivatives from coal tar in the 19th century. Early synthetic efforts, such as William Ramsay’s 1876 iron-tube furnace synthesis of pyridine from acetylene and hydrogen cyanide, laid the groundwork for nitrogen-containing heterocycles. The structural elucidation of pyrrolo[2,3-b]pyridine accelerated in the mid-20th century, with the Madelung and Fischer indole synthesis methods adapted to produce substituted variants. Key milestones include:
- 1924 : Aleksei Chichibabin’s aldehyde-ammonia condensation method enabled scalable production of pyridine derivatives.
- 1969 : Systematic studies by Brown and colleagues established electrophilic substitution patterns, demonstrating preferential reactivity at the 3-position of pyrrolo[2,3-b]pyridines.
- 2018 : Palladium-catalyzed C–H arylation techniques (e.g., in BMS-911543 synthesis) revolutionized access to complex pyrrolopyridines for pharmaceutical applications.
Nomenclature and Classification of Azaindole Systems
Pyrrolo[2,3-b]pyridine belongs to the azaindole family, defined by the replacement of one carbon in indole’s benzene ring with nitrogen. The four structural isomers are classified based on nitrogen position:
| Isomer | IUPAC Name | Position of N in Six-Membered Ring |
|---|---|---|
| 4-azaindole | 1H-pyrrolo[3,2-b]pyridine | Position 4 |
| 5-azaindole | 1H-pyrrolo[3,2-c]pyridine | Position 5 |
| 6-azaindole | 1H-pyrrolo[2,3-c]pyridine | Position 6 |
| 7-azaindole | 1H-pyrrolo[2,3-b]pyridine | Position 7 |
The target compound, 4-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, is a 7-azaindole derivative with substituents at positions 1, 2, 4, and 6.
Significance of Halogenated Pyrrolo[2,3-b]pyridine Derivatives
Halogenation profoundly influences the physicochemical and pharmacological properties of pyrrolopyridines:
- Chlorine : Enhances metabolic stability and modulates electron density for nucleophilic aromatic substitution.
- Iodine : Serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura) due to favorable C–I bond dissociation energy.
Notable examples include:
Overview of this compound
This polyhalogenated derivative (CAS 1227268-57-6) exhibits the following structural features:
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₇ClIN₃O₂S |
| Molecular weight | 443.65 g/mol |
| Key functional groups | Phenylsulfonyl, cyano, iodo, chloro |
The phenylsulfonyl group at N1 enhances solubility and serves as a protecting group during synthesis. The cyano substituent at C6 enables further functionalization via hydrolysis to carboxylic acids or reduction to amines.
Synthetic Applications :
- Kinase inhibitor intermediates : The iodine atom facilitates coupling with boronic acids to generate biaryl systems targeting BRAF and CDK8.
- Anticancer agents : Structural analogs demonstrate IC₅₀ values <100 nM against colorectal cancer cell lines.
SMILES: IC(N1S(=O)(C2=CC=CC=C2)=O)=CC3=C1N=C(C#N)C=C3Cl
Figure 1. Structural representation with atom numbering.
This compound’s versatility stems from its three reactive centers:
- C2-Iodo : For cross-coupling
- C6-Cyano : For nucleophilic addition
- C4-Chloro : For SNAr reactions
Subsequent sections will explore its synthetic routes, spectroscopic characterization, and applications in medicinal chemistry.
[Continued in next sections...]
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2-iodopyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClIN3O2S/c15-12-6-9(8-17)18-14-11(12)7-13(16)19(14)22(20,21)10-4-2-1-3-5-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEMQCIQYZEOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=C(N=C32)C#N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClIN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143267 | |
| Record name | 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-57-6 | |
| Record name | 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Aminopyridine Derivatives
A common approach involves cyclizing 2-amino-3-chloropyridine with α-keto esters or diketones under acidic conditions. For example, reacting 2-amino-3-chloro-5-cyanopyridine with ethyl acetoacetate in the presence of hydrochloric acid yields the pyrrolo[2,3-b]pyridine-6-carbonitrile core. The cyano group at position 6 is introduced at this stage, leveraging the electron-withdrawing nature of the nitrile to stabilize the intermediate.
Alternative Cyclization Strategies
Patent literature describes large-scale synthesis using Knorr-type reactions, where 2-amino-3-chloropyridine derivatives are condensed with β-ketoamides or β-ketoesters in refluxing acetic acid. This method emphasizes scalability, with yields exceeding 70% after recrystallization from ethanol.
Functionalization of the Pyrrolopyridine Core
Sulfonylation at N1
Introducing the phenylsulfonyl group at the pyrrole nitrogen (N1) is critical for subsequent regioselective halogenation. The reaction employs phenylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base, achieving near-quantitative yields at 0–5°C. The sulfonyl group acts as both a protecting group and a director for electrophilic substitution.
Table 1: Sulfonylation Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 0–5 | 98 |
| Pyridine | DMF | 25 | 85 |
| NaH | THF | -10 | 92 |
Iodination at C2
Iodination is achieved using N-iodosuccinimide (NIS) in acetonitrile under radical initiation or via directed ortho-metalation. The phenylsulfonyl group directs iodination to the C2 position, with optimal yields (80–85%) obtained at 50°C using catalytic iron(III) chloride.
Chlorination at C4
Electrophilic chlorination at C4 employs N-chlorosuccinimide (NCS) in chloroform under UV light. The reaction proceeds via a radical mechanism, with the electron-withdrawing cyano and sulfonyl groups enhancing selectivity for the C4 position. Yields range from 75–90%, depending on reaction time and initiator concentration.
Industrial-Scale Synthesis Considerations
Flow Chemistry Adaptations
A patent by WO2013181415A1 highlights the use of continuous flow reactors to enhance safety and efficiency during iodination and chlorination steps. For example, mixing NIS and the sulfonylated intermediate in a microreactor at 50°C reduces decomposition byproducts, improving overall yield to 88%.
Purification Techniques
Industrial processes favor crystallization over column chromatography. The final compound is purified via antisolvent addition (e.g., water into DMF) followed by activated charcoal treatment to remove residual metal catalysts.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.3 min.
Alternative Synthetic Routes
Late-Stage Cyanation
An alternative approach introduces the cyano group via Rosenmund-von Braun reaction, treating a brominated precursor with copper(I) cyanide in DMF at 120°C. However, this method is less efficient (<50% yield) compared to early-stage cyanation.
Challenges and Optimization Strategies
Chemical Reactions Analysis
4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the cyano group allows for coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The phenylsulphonyl group can form strong interactions with proteins, potentially inhibiting their function. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity. The chloro and iodo groups can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution. Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of various biological molecules and pathways.
Comparison with Similar Compounds
Substituent Variations and Functional Group Effects
The following table highlights key structural analogs and their differences:
Electronic and Steric Comparisons
- Electron-Withdrawing Groups (EWGs): The target compound’s cyano and iodo substituents enhance electrophilicity, making it reactive toward nucleophilic substitution. In contrast, analogs with amino or benzoyl groups (e.g., 6d in ) exhibit electron-donating effects, reducing electrophilicity but improving solubility .
- Steric Effects: The iodo substituent in the target compound introduces significant steric bulk compared to smaller groups like methyl (CAS 744209-64-1) or chloro (CAS 896722-50-2). This bulk may hinder interactions in tight binding pockets but improve selectivity .
Research Findings and Contradictions
- Contradictory Reactivity: While the target compound’s cyano group stabilizes intermediates in nucleophilic reactions, analogs with amino groups () exhibit competing reactivity, leading to divergent byproducts .
- Biological Activity: The iodo substituent may enhance antibacterial activity compared to non-halogenated analogs, though this is context-dependent and requires validation .
Biological Activity
4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula : C13H8ClIN2O2S
- Molecular Weight : 418.64 g/mol
- CAS Number : 940948-30-1
- Boiling Point : Not available
This compound exhibits its biological activity primarily through inhibition of specific kinases involved in cell signaling pathways. Kinase inhibitors are critical in cancer therapy as they can block pathways that lead to tumor growth and metastasis.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential as a selective inhibitor for various kinases, impacting cell proliferation and survival.
- Cell Cycle Regulation : By interfering with kinase activity, it may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Biological Activity Data
| Activity | IC50 Value (µM) | Target Kinase |
|---|---|---|
| Inhibition of CHK1 | 14 | Checkpoint Kinase 1 |
| Inhibition of IKK2 | 0.5 | IκB Kinase 2 |
| Cytotoxicity in HeLa Cells | 10 | Cancer Cell Line |
Study 1: Inhibition of Checkpoint Kinase 1 (CHK1)
In a study published by MDPI, the compound was identified as a potent inhibitor of CHK1, with an IC50 value of 14 nM. This study demonstrated that the inhibition of CHK1 could lead to enhanced sensitivity of cancer cells to DNA-damaging agents, suggesting its potential as a combination therapy agent in oncology .
Study 2: Selectivity Against IKK2
Research highlighted the selectivity of this compound for IKK2 over IKK1, showing an impressive nearly 80-fold selectivity. The study indicated that compounds with similar structures could be developed to target inflammatory pathways effectively .
Study 3: Cytotoxicity Profile
A cytotoxicity assay against HeLa cells revealed that the compound induced significant cell death at concentrations around 10 µM. This finding supports its potential application as an anticancer agent .
Q & A
Q. Table: Calculated Properties
| Parameter | Value (eV) |
|---|---|
| HOMO | -5.2 |
| LUMO | -1.8 |
| Band Gap | 3.4 |
Advanced: How to optimize halogenation steps?
Methodological Answer:
- Iodination: Replace NIS with I₂/HIO₃ in acetic acid to reduce byproducts. Yields improve from 65% to 82% .
- Chlorination: Use POCl₃ in DMF at 0°C to avoid over-chlorination. Monitor via TLC (hexane:EtOAc = 3:1) .
Troubleshooting:
- If iodination stalls, add catalytic CuI to facilitate oxidative insertion .
Basic: What analytical techniques confirm purity and identity?
Methodological Answer:
- HPLC: Use a C18 column (ACN/H₂O gradient, 1 mL/min). Purity >98% is required for biological assays .
- Elemental Analysis: Match calculated vs. observed C, H, N values (e.g., C: 66.00% calc. vs. 66.10% obs. ).
- Mass Spectrometry: HRMS-ESI confirms [M+H]⁺ (e.g., m/z 454.93 for a related compound ).
Advanced: What are key differences between this compound and its analogs?
Methodological Answer:
Compare structural and functional features:
| Compound | Substituents | Bioactivity (IC₅₀, JAK2) |
|---|---|---|
| Target Compound | Cl, I, PhSO₂, CN | 12 nM |
| 6-Bromo analog | Br instead of I | 28 nM |
| 4-Chloro-5-nitro derivative | NO₂ instead of CN | Inactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
